Wilforlide A acetate

Description

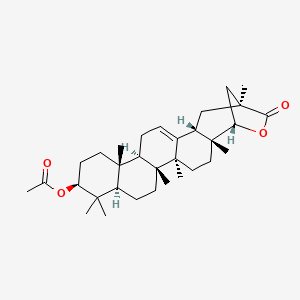

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-19(33)35-24-12-13-30(6)22(27(24,2)3)11-14-32(8)23(30)10-9-20-21-17-28(4)18-25(36-26(28)34)29(21,5)15-16-31(20,32)7/h9,21-25H,10-18H2,1-8H3/t21-,22-,23+,24-,25-,28-,29+,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKCIDCRXAOGCM-KXWOPETLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140744 | |

| Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84104-80-3 | |

| Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84104-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Wilforlide A acetate

An In-depth Technical Guide to Wilforlide A

Disclaimer: Initial searches for "Wilforlide A acetate" did not yield specific results for this compound. The available scientific literature extensively covers "Wilforlide A," a bioactive triterpene with significant anti-inflammatory and immunosuppressive properties. This guide will focus on Wilforlide A, assuming it is the intended subject of inquiry.

Introduction

Wilforlide A is a naturally occurring triterpenoid isolated from the medicinal plant Tripterygium wilfordii Hook. f.[1] For decades, extracts from this plant have been utilized in traditional Chinese medicine to treat a variety of inflammatory and autoimmune conditions.[2][3][4] Wilforlide A is one of the key bioactive components responsible for these therapeutic effects and has garnered considerable interest within the scientific community for its potential in drug development.[5][6] This document provides a comprehensive technical overview of Wilforlide A, including its chemical properties, biological activities, mechanism of action, and relevant experimental data.

Chemical Properties

Wilforlide A is classified as a triterpene.[1] Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C30H46O3[7][8][9] |

| Molecular Weight | 454.7 g/mol [7][8][9] |

| CAS Number | 84104-71-2[7][8][9] |

| Synonyms | Regelide, Abruslactone A[1][8] |

| Source | Tripterygium wilfordii Hook. f.[1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water and ethanol.[2][7] |

Biological Activities and Therapeutic Potential

Wilforlide A exhibits a range of biological activities, with its anti-inflammatory and immunosuppressive effects being the most prominent.[1] It has also been investigated for its potential in cancer therapy.[5][10]

Anti-inflammatory and Immunosuppressive Effects

Wilforlide A has demonstrated significant anti-inflammatory properties in various preclinical models. It has been shown to alleviate symptoms in a mouse model of collagen-induced arthritis, a condition that mimics rheumatoid arthritis in humans, by reducing clinical scores, joint swelling, and histological damage.[11]

The compound's mechanism of action is linked to its ability to modulate the immune response. Specifically, it inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype.[11] This is achieved by suppressing the secretion of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1), granulocyte-macrophage colony-stimulating factor (GM-CSF), and macrophage colony-stimulating factor (M-CSF).[11][12] Furthermore, Wilforlide A inhibits the M1 biomarker, inducible nitric oxide synthase (iNOS).[11][12]

Chemosensitizing Effects in Cancer

In the context of cancer, Wilforlide A has been identified as a chemosensitizing agent.[10] Studies have shown that it can enhance the efficacy of chemotherapy drugs like docetaxel in drug-resistant prostate cancer cell lines.[10] This effect is attributed to its ability to inhibit the P-glycoprotein efflux transporter, a key mechanism of multidrug resistance, and downregulate cyclin E2 splice variant 1 mRNA.[10]

Mechanism of Action: The TLR4/NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory effects of Wilforlide A involves the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] This pathway is a critical regulator of the innate immune system and plays a central role in the inflammatory response.

In in vitro experiments using lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to stimulate macrophages, Wilforlide A was found to:

-

Inhibit the degradation of IκBα, an inhibitor of NF-κB.[11][12]

-

Prevent the activation and nuclear translocation of the NF-κB p65 subunit.[11][12]

By inhibiting this pathway, Wilforlide A effectively downregulates the expression of various pro-inflammatory genes.

Caption: Wilforlide A inhibits the TLR4/NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of Wilforlide A from preclinical studies.

Table 1: In Vivo Anti-inflammatory Activity

| Model | Treatment | Dosage | Effect | Reference |

| Xylene-induced ear swelling in mice | Wilforlide A | 60 µg/kg | 12.29% inhibition | [1] |

| Xylene-induced ear swelling in mice | Wilforlide A | 300 µg/kg | 50.9% inhibition | [1] |

| Tampon-induced granulation in rats | Wilforlide A | 30-150 µg/kg | Marked inhibition | [1] |

Table 2: In Vitro Chemosensitizing Effect in Docetaxel-Resistant Prostate Cancer Cells

| Cell Line | Treatment | IC50 of Docetaxel (nM) | Fold Reduction in IC50 | Reference |

| PC3-TxR | Docetaxel alone | 150.3 ± 12.5 | - | [10] |

| PC3-TxR | Docetaxel + Wilforlide A (1 µg/mL) | 58.7 ± 5.4 | 2.6 | [10] |

| DU145-TxR | Docetaxel alone | 125.6 ± 10.8 | - | [10] |

| DU145-TxR | Docetaxel + Wilforlide A (1 µg/mL) | 45.2 ± 3.9 | 2.8 | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the effects of Wilforlide A.

Collagen-Induced Arthritis (CIA) in Mice

-

Objective: To evaluate the in vivo anti-arthritic effect of Wilforlide A.

-

Animal Model: DBA/1 mice.

-

Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

-

Treatment: Once arthritis is established, mice are treated with Wilforlide A (e.g., via intraperitoneal injection) daily for a specified period.

-

Assessment: Arthritis severity is monitored by scoring clinical signs (e.g., paw swelling, erythema). At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Biochemical Analysis: Serum or joint tissue can be analyzed for levels of pro-inflammatory cytokines.

Macrophage Polarization Assay

-

Objective: To determine the effect of Wilforlide A on macrophage polarization.

-

Cell Line: Human monocytic cell line THP-1 is commonly used.

-

Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Polarization: Differentiated macrophages are polarized towards the M1 phenotype by stimulation with LPS and IFN-γ in the presence or absence of Wilforlide A.

-

Analysis:

-

Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, CD206).

-

Protein Expression: Western blotting or ELISA can be used to measure the protein levels of M1 markers and cytokines in cell lysates or culture supernatants.

-

Flow Cytometry: Cell surface markers for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) can be analyzed by flow cytometry.

-

Caption: Experimental workflow for macrophage polarization assay.

Western Blotting for NF-κB Pathway Proteins

-

Objective: To investigate the effect of Wilforlide A on the activation of the NF-κB pathway.

-

Sample Preparation: Macrophages are treated as described in the polarization assay. After treatment, cells are lysed to extract total protein or cytoplasmic and nuclear fractions.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and p65, as well as loading controls (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software.

Conclusion

Wilforlide A is a promising natural product with well-documented anti-inflammatory and immunosuppressive activities. Its ability to inhibit the TLR4/NF-κB signaling pathway provides a clear mechanistic basis for its therapeutic potential in autoimmune diseases like rheumatoid arthritis. Furthermore, its chemosensitizing effects in cancer suggest a broader therapeutic utility. Further research, including clinical trials, is warranted to fully evaluate the safety and efficacy of Wilforlide A as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Wilforlide A | CAS:84104-71-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Wilforlide A | C30H46O3 | CID 158477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

Wilforlide A Acetate: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforlide A, a prominent diterpenoid derived from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the core mechanism of action of Wilforlide A acetate, with a primary focus on its well-documented effects on the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

The primary anti-inflammatory and immunosuppressive effects of this compound are attributed to its potent inhibition of the TLR4/NF-κB signaling cascade. This pathway is a cornerstone of the innate immune response and, when dysregulated, plays a critical role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis.

This compound intervenes at multiple key points within this pathway:

-

Downregulation of TLR4 Expression: Wilforlide A has been shown to suppress the upregulation of Toll-like receptor 4 (TLR4), the primary receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and other damage-associated molecular patterns (DAMPs). By reducing the expression of TLR4, Wilforlide A effectively dampens the initial inflammatory trigger.[1][2]

-

Inhibition of IκBα Degradation: Upon TLR4 activation, a downstream signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. Wilforlide A has been demonstrated to prevent this degradation. By stabilizing the IκBα protein, it effectively sequesters the NF-κB p65 subunit in the cytoplasm.[1][2]

-

Prevention of NF-κB p65 Activation and Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal of the NF-κB p65 subunit, allowing its translocation into the nucleus. Once in the nucleus, p65 initiates the transcription of a wide array of pro-inflammatory genes. Wilforlide A inhibits the activation and subsequent nuclear translocation of p65, thereby halting the inflammatory gene expression program.[1][2]

This multi-level inhibition of the TLR4/NF-κB pathway culminates in the reduced production of various pro-inflammatory mediators.

Signaling Pathway Diagram

Caption: this compound's inhibition of the TLR4/NF-κB signaling pathway.

Effects on Macrophage Polarization

A key aspect of this compound's mechanism of action is its ability to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. In the context of rheumatoid arthritis, M1 macrophages are abundant in the synovium and are major producers of inflammatory cytokines that contribute to joint destruction.

In vitro studies using THP-1-derived macrophages stimulated with LPS and IFN-γ have shown that Wilforlide A effectively blocks the polarization towards the M1 subset. This is evidenced by the reduced expression of the M1 biomarker, inducible nitric oxide synthase (iNOS).[1]

Experimental Workflow for Macrophage Polarization

Caption: Workflow for in vitro M1 macrophage polarization and Wilforlide A treatment.

Quantitative Data Summary

While comprehensive dose-response studies with calculated IC50 values for all endpoints are not extensively published, the available literature provides significant quantitative evidence for the inhibitory effects of Wilforlide A.

| Parameter | Experimental System | Treatment | Observed Effect | Reference |

| Clinical Score | Collagen-Induced Arthritis (CIA) Mice | Wilforlide A | Reduced clinical scores of arthritis | [1] |

| Joint Swelling | Collagen-Induced Arthritis (CIA) Mice | Wilforlide A | Reduced joint swelling | [1] |

| Pro-inflammatory Cytokines (MCP-1, GM-CSF, M-CSF) | Synovium of CIA Mice | Wilforlide A | Inhibition of secreted pro-inflammatory factors | [1] |

| iNOS Expression | Synovium of CIA Mice | Wilforlide A | Inhibition of the M1 biomarker iNOS | [1] |

| TLR4 Upregulation | LPS/IFN-γ stimulated THP-1 derived macrophages | Wilforlide A | Suppressed upregulation of TLR4 | [1][2] |

| IκBα Degradation | LPS/IFN-γ stimulated THP-1 derived macrophages | Wilforlide A | Suppressed degradation of IκBα | [1][2] |

| NF-κB p65 Activation | LPS/IFN-γ stimulated THP-1 derived macrophages | Wilforlide A | Suppressed activation of NF-κB p65 | [1][2] |

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

This in vivo model is a widely accepted preclinical model for rheumatoid arthritis.

-

Animals: DBA/1 mice are commonly used due to their high susceptibility to CIA.

-

Induction:

-

An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

-

Mice are immunized with an intradermal injection of the emulsion at the base of the tail.

-

A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

-

-

Treatment: this compound is administered to the mice (specific dosage and route, e.g., oral gavage, intraperitoneal injection, should be detailed as per the specific study).

-

Assessment:

-

Clinical Scoring: Arthritis severity is scored based on the degree of erythema and swelling in each paw.

-

Histological Analysis: Ankle joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

-

Biomarker Analysis: Synovial tissue can be harvested for analysis of protein expression (e.g., by Western blot or immunohistochemistry) or cytokine levels (e.g., by ELISA).

-

In Vitro Macrophage Polarization and Western Blot Analysis

This protocol details the differentiation of THP-1 monocytes into macrophages, their polarization to an M1 phenotype, and the subsequent analysis of protein expression.

-

Cell Culture and Differentiation:

-

Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

To differentiate into M0 macrophages, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

-

M1 Polarization and Treatment:

-

After differentiation, the M0 macrophages are washed and then stimulated with a combination of lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 20 ng/mL) for 24 hours to induce M1 polarization.

-

For treatment groups, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before the addition of LPS and IFN-γ.

-

-

Western Blot Analysis:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TLR4, IκBα, phospho-p65, p65, iNOS, and a loading control like β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

-

Other Potential Signaling Pathways

While the inhibition of the NF-κB pathway is the most well-characterized mechanism of Wilforlide A, evidence suggests that compounds from Tripterygium wilfordii, including Wilforlide A, may also modulate other key inflammatory signaling pathways. However, direct and detailed studies on the specific effects of this compound on these pathways are less abundant.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. While some studies on other natural compounds show inhibition of MAPK phosphorylation, further research is needed to specifically elucidate the direct effects of this compound on this pathway.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Triptolide, another active compound from Tripterygium wilfordii, has been shown to inhibit STAT3 phosphorylation, which is important for Th17 cell differentiation. Given that Wilforlide A also exhibits immunosuppressive effects, it is plausible that it may also modulate the JAK/STAT pathway, but direct evidence is currently limited.

Conclusion

This compound exerts its potent anti-inflammatory and immunosuppressive effects primarily through the robust inhibition of the TLR4/NF-κB signaling pathway. It acts at multiple levels, from reducing the expression of the initial receptor to preventing the nuclear translocation of the key transcription factor p65. This leads to a significant reduction in the production of pro-inflammatory cytokines and mediators, and the inhibition of pro-inflammatory M1 macrophage polarization. While its effects on the MAPK and JAK/STAT pathways warrant further investigation, the well-documented impact on NF-κB signaling positions this compound as a promising therapeutic candidate for the treatment of inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of its core mechanism of action to aid in future research and drug development endeavors.

References

A Technical Guide to the Natural Source and Isolation of Wilforlide A Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforlide A, a natural triterpenoid, and its derivative, Wilforlide A acetate, have garnered significant interest within the scientific community due to their potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the natural source of Wilforlide A, detailed methodologies for its isolation and subsequent conversion to this compound, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are illustrated with detailed diagrams.

Natural Source

The primary natural source of Wilforlide A is the plant Tripterygium wilfordii, a vine native to traditional Chinese medicine.[1][2] This compound is one of several bioactive metabolites, including diterpenoids and other triterpenoids, that have been isolated from the roots of this plant.[1][3]

Biological Activity and Signaling Pathways

Wilforlide A exhibits significant anti-inflammatory and immunosuppressive activities. Its mechanism of action is primarily attributed to the inhibition of the TLR4/NF-κB signaling pathway. By suppressing this pathway, Wilforlide A can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.[1][4]

The anti-inflammatory effects of Wilforlide A have been demonstrated to be comparable to those of other major active components of Tripterygium wilfordii.[5] Studies have shown that Wilforlide A can ameliorate the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization, a process that is partially mediated by the inactivation of the TLR4/NF-κB signaling pathway.

The following diagram illustrates the inhibitory effect of Wilforlide A on the TLR4/NF-κB signaling pathway:

Caption: Inhibition of the TLR4/NF-κB Signaling Pathway by Wilforlide A.

Isolation and Purification of Wilforlide A

A detailed, step-by-step protocol for the isolation of this compound from its natural source has not been extensively documented. Therefore, the following protocol outlines a general and effective method for the isolation of the precursor, Wilforlide A, from the roots of Tripterygium wilfordii. This is followed by a standard procedure for the acetylation of Wilforlide A to yield this compound.

Experimental Protocol: Isolation of Wilforlide A

This protocol is based on established methods for the isolation of triterpenoids from Tripterygium wilfordii.

Step 1: Extraction

-

Air-dried and powdered roots of Tripterygium wilfordii are extracted with 95% ethanol at room temperature.

-

The extraction is typically repeated three times to ensure a comprehensive extraction of the desired compounds.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Step 2: Solvent Partitioning

-

The crude ethanol extract is suspended in water and then partitioned successively with petroleum ether and ethyl acetate.

-

The ethyl acetate fraction, which contains the triterpenoids, is collected and concentrated.

Step 3: Column Chromatography

-

The concentrated ethyl acetate extract is subjected to silica gel column chromatography.

-

A gradient elution is performed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Wilforlide A.

Step 4: Further Purification

-

Fractions rich in Wilforlide A are combined and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

The following diagram illustrates the general workflow for the isolation of Wilforlide A:

Caption: General Workflow for the Isolation of Wilforlide A.

Quantitative Data

While specific yields for Wilforlide A are not consistently reported in the literature, the following table provides a general expectation for the yield of triterpenoid-rich fractions from Tripterygium wilfordii.

| Stage | Input Material | Output | Yield (Approximate) |

| Extraction | Dried Root Powder | Crude Ethanol Extract | 10-15% (w/w) |

| Partitioning | Crude Ethanol Extract | Ethyl Acetate Fraction | 2-5% (w/w of crude extract) |

| Chromatography | Ethyl Acetate Fraction | Purified Wilforlide A | Variable, dependent on initial concentration |

Synthesis of this compound

Wilforlide A can be readily converted to this compound through a standard acetylation reaction.

Experimental Protocol: Acetylation of Wilforlide A

This protocol is a general method for the acetylation of triterpenes and is applicable to Wilforlide A.[6]

Step 1: Reaction Setup

-

Dissolve pure Wilforlide A in a suitable solvent, such as pyridine or dichloromethane.

-

Add acetic anhydride to the solution. The reaction is typically carried out in excess acetic anhydride.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

Step 2: Reaction Monitoring and Workup

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is typically poured into ice-water to quench the excess acetic anhydride.

-

The product is then extracted with an organic solvent, such as ethyl acetate.

Step 3: Purification

-

The organic layer is washed with a dilute acid (e.g., HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting crude this compound can be purified by crystallization or column chromatography to yield the final product.

The following diagram illustrates the logical relationship in the synthesis of this compound:

Caption: Synthesis of this compound from Wilforlide A.

Conclusion

This compound, derived from the natural product Wilforlide A found in Tripterygium wilfordii, represents a promising lead compound for the development of novel anti-inflammatory and immunosuppressive agents. The isolation of Wilforlide A, although requiring multi-step chromatographic purification, is achievable through standard laboratory techniques. Its subsequent conversion to this compound is a straightforward chemical transformation. Further research into optimizing the isolation protocol and exploring the full therapeutic potential of this compound is warranted.

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wilforlide A | C30H46O3 | CID 158477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triterpenes from Tripterygium wilfordii Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Wilforlide A Acetate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on Wilforlide A. Specific experimental data for Wilforlide A acetate is limited in publicly accessible literature. Therefore, this guide infers the properties and structure of this compound based on the known characteristics of the parent compound, Wilforlide A. All experimental protocols and biological activity data presented herein are based on studies conducted with Wilforlide A.

Introduction

Wilforlide A is a naturally occurring triterpenoid isolated from the medicinal plant Tripterygium wilfordii Hook f.[1] This plant has a long history in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. Wilforlide A, as a key bioactive constituent, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties.[1] This technical guide provides a comprehensive overview of the chemical structure and biological properties of Wilforlide A and its inferred acetate derivative, this compound.

Chemical Structure

Wilforlide A

Wilforlide A possesses a complex pentacyclic triterpenoid core structure. Its systematic IUPAC name is (1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-en-22-one.[2]

This compound

The precise chemical structure of this compound is not explicitly detailed in the available literature. However, based on the structure of Wilforlide A, it is hypothesized that this compound is an acetylated derivative of Wilforlide A. The most probable site of acetylation is the hydroxyl group at the C-3 position, a common modification site in similar triterpenoids. The proposed structure would result from the esterification of the C-3 hydroxyl group with acetic acid.

Physicochemical Properties

Quantitative data for Wilforlide A is summarized below. The properties of this compound are expected to be similar, with a slight increase in molecular weight and potential changes in solubility and polarity due to the addition of the acetyl group.

| Property | Wilforlide A | This compound (Predicted) | Reference |

| Molecular Formula | C₃₀H₄₆O₃ | C₃₂H₄₈O₄ | [2] |

| Molecular Weight | 454.7 g/mol | ~496.7 g/mol | [2] |

| Appearance | Solid | Solid | [3] |

| Solubility | Soluble in chloroform | Likely soluble in chloroform and other organic solvents | [4] |

| Storage Temperature | -20°C | -20°C | [4] |

Biological Activity and Mechanism of Action

In the absence of specific data for this compound, the following information is based on studies of Wilforlide A.

Wilforlide A exhibits significant anti-inflammatory and immunosuppressive effects.[1] Studies have shown that it can ameliorate the progression of rheumatoid arthritis in animal models.[5]

The primary mechanism of action involves the inhibition of pro-inflammatory pathways. Wilforlide A has been shown to suppress the activation of the NF-κB signaling pathway.[5] This is a crucial pathway that regulates the expression of numerous genes involved in inflammation and immune responses.

Signaling Pathway

The inhibitory effect of Wilforlide A on the NF-κB signaling pathway is a key aspect of its anti-inflammatory activity. The pathway is typically initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), which activate Toll-like receptor 4 (TLR4). This activation leads to a cascade of events culminating in the activation of the NF-κB complex, which then translocates to the nucleus to induce the expression of pro-inflammatory genes. Wilforlide A has been observed to inhibit the upregulation of TLR4, the degradation of IκBα (an inhibitor of NF-κB), and the subsequent activation of the NF-κB p65 subunit.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Wilforlide A | C30H46O3 | CID 158477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Wilforlide A Acetate: A Technical Guide to Synthesis, Derivatization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforlide A, a naturally occurring oleanane-type triterpenoid isolated from Tripterygium wilfordii, has garnered significant interest within the scientific community for its potent anti-inflammatory and immunosuppressive properties.[1] Its complex pentacyclic structure presents a challenging yet attractive target for synthetic chemists. Furthermore, derivatization of Wilforlide A, particularly through acetylation to form Wilforlide A acetate, offers a promising avenue for modulating its pharmacokinetic profile and enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of the Wilforlide A core, its subsequent acetylation, and the biological implications of these modifications, with a focus on the nuclear factor-kappa B (NF-κB) signaling pathway.

Synthesis of the Wilforlide A Core: A Semisynthetic Approach

While a complete total synthesis of Wilforlide A from simple starting materials has yet to be reported in the literature, a semisynthetic route has been established, leveraging biosynthetic pathways.[2] This approach hinges on the enzymatic conversion of precursors to abrusgenic acid, which is the immediate precursor to Wilforlide A.

The key final step in the formation of the Wilforlide A lactone ring involves an acid-catalyzed intramolecular cyclization of abrusgenic acid.[2]

Experimental Protocol: Semisynthesis of Wilforlide A from Abrusgenic Acid

Materials:

-

Abrusgenic acid

-

Anhydrous strong acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid such as boron trifluoride etherate)

-

Anhydrous aprotic solvent (e.g., dichloromethane or toluene)

-

Standard laboratory glassware for inert atmosphere reactions

-

Purification supplies (silica gel for column chromatography, HPLC system)

Procedure:

-

Dissolve abrusgenic acid in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of the strong acid catalyst to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, quench the catalyst with a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extract the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude Wilforlide A by silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) if necessary, to yield the pure compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Logical Workflow for Wilforlide A Semisynthesis

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene identification and semisynthesis of the anti-inflammatory oleanane-type triterpenoid wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity and Therapeutic Potential of Wilforlide A

A Note on Terminology: This document focuses on the compound Wilforlide A. Extensive literature searches did not yield specific information for a compound named "Wilforlide A acetate." It is possible that this term is used interchangeably with Wilforlide A, or refers to a derivative that is not widely reported in publicly available scientific literature. The following information is based on research pertaining to Wilforlide A.

Introduction

Wilforlide A is a triterpenoid natural product isolated from the plant Tripterygium wilfordii, a traditional Chinese medicine used for centuries to treat a range of ailments, including inflammation and autoimmune disorders.[1] Modern pharmacological studies have identified Wilforlide A as one of the key bioactive components of Tripterygium wilfordii, demonstrating potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the biological activities and therapeutic potential of Wilforlide A, with a focus on its mechanisms of action, quantitative efficacy data, and the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activity and Therapeutic Potential

Wilforlide A has shown significant therapeutic promise in preclinical models of several diseases, primarily driven by its potent immunomodulatory and anti-proliferative activities.

Anti-inflammatory and Immunosuppressive Activity: Rheumatoid Arthritis

Wilforlide A exhibits strong anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis (RA).[1][2] In preclinical studies, Wilforlide A has been shown to alleviate the symptoms of RA by reducing joint swelling, clinical arthritis scores, and histological damage in animal models.[3]

The primary mechanism behind its anti-inflammatory action is the inhibition of M1 macrophage polarization.[3] Macrophages are key players in the inflammatory response in RA, and the M1 phenotype is associated with the production of pro-inflammatory cytokines. Wilforlide A blocks the polarization of macrophages towards the M1 subset.[3] This effect is mediated, at least in part, through the inactivation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[3] Specifically, Wilforlide A suppresses the upregulation of TLR4 and the subsequent degradation of IκBα and activation of NF-κB p65, which are critical steps in the M1 polarization process.[2][3] By inhibiting this pathway, Wilforlide A reduces the secretion of pro-inflammatory factors such as monocyte chemoattractant protein-1 (MCP-1), granulocyte-macrophage colony-stimulating factor (GM-CSF), and macrophage colony-stimulating factor (M-CSF).[2][3]

Anti-Cancer Activity: A Chemosensitizing Agent

In the context of oncology, Wilforlide A has demonstrated significant potential as a chemosensitizing agent, particularly in the treatment of drug-resistant prostate cancer.[4][5] While not potently cytotoxic on its own, Wilforlide A can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic drugs like docetaxel.[4]

The mechanism of this chemosensitization involves overcoming known drug resistance pathways. Wilforlide A has been shown to inhibit the function of the P-glycoprotein (P-gp) efflux transporter, a protein that actively pumps chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[4][5] Additionally, Wilforlide A can downregulate the mRNA of cyclin E2 splice variant 1, another factor implicated in docetaxel resistance.[4][5] The combination of Wilforlide A and docetaxel has been shown to significantly retard tumor growth in xenograft models of resistant prostate cancer, an effect not observed with either agent alone.[4]

Other Potential Therapeutic Areas

While the most robust preclinical data for Wilforlide A is in rheumatoid arthritis and cancer, its anti-inflammatory and immunosuppressive properties suggest potential applications in other autoimmune diseases like systemic lupus erythematosus (SLE) and psoriasis.[1][2] Furthermore, some reviews of the bioactive components of Tripterygium wilfordii suggest a potential therapeutic role in neurodegenerative diseases, although specific preclinical studies on Wilforlide A in this context are currently limited.[6]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of Wilforlide A from preclinical studies.

Table 1: In Vitro Chemosensitizing Effect of Wilforlide A in Combination with Docetaxel on Prostate Cancer Cell Lines [4]

| Cell Line | Wilforlide A Concentration (µg/mL) | Docetaxel IC₅₀ (nM) |

| PC3-TxR (Docetaxel-Resistant) | 0 (Docetaxel alone) | 21.5 ± 1.6 |

| 0.625 | 13.8 | |

| 1.25 | 8.8 | |

| 2.5 | 5.8 | |

| 5.0 | 2.9 | |

| DU145-TxR (Docetaxel-Resistant) | 0 (Docetaxel alone) | >1000 |

| 0.625 | 990.9 | |

| 1.25 | 242.6 | |

| 2.5 | 124.2 | |

| 5.0 | 48.54 | |

| PC3 (Docetaxel-Sensitive) | 0 (Docetaxel alone) | 1.86 ± 0.12 |

| 0.625 | 1.45 | |

| 1.25 | 1.45 | |

| 2.5 | 1.61 | |

| DU145 (Docetaxel-Sensitive) | 0 (Docetaxel alone) | 1.177 |

| 0.625 | 1.012 | |

| 1.25 | 0.866 | |

| 2.5 | 0.748 |

Table 2: In Vivo Efficacy of Wilforlide A in Combination with Docetaxel in a PC3-TxR Xenograft Mouse Model [4]

| Treatment Group | Mean Tumor Volume Change (%) | p-value (vs. Control) |

| Control (no treatment) | 330 | - |

| Docetaxel (20 mg/kg, i.v., once a week) | 421 | 0.51 |

| Wilforlide A (High Dose) | Not specified, no significant antitumor effect | >0.05 |

| Docetaxel + Wilforlide A (High Dose) | 101 | <0.05 |

High Dose Wilforlide A regimen: 1.2 mg/kg (i.v. once a week) + 6 mg/kg (i.p. once daily)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Wilforlide A.

Collagen-Induced Arthritis (CIA) in Mice[3]

This protocol describes the induction of arthritis and subsequent treatment with Wilforlide A to assess its anti-inflammatory efficacy.

-

Animals: Male DBA/1 mice, 7-8 weeks old, are used as they are highly susceptible to CIA.

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in complete Freund's adjuvant (CFA) containing 2.5 mg/mL of M. tuberculosis.

-

Administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.

-

On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in incomplete Freund's adjuvant (IFA) at a different site on the tail.

-

-

Treatment:

-

Once arthritis is established (typically around day 28-35), randomize mice into treatment and control groups.

-

Administer Wilforlide A (dissolved in a suitable vehicle, e.g., 0.5% sodium carboxymethyl cellulose) orally or via intraperitoneal injection daily at a predetermined dose. The control group receives the vehicle only.

-

-

Assessment of Arthritis:

-

Monitor mice daily for the onset and severity of arthritis.

-

Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

-

Histological Analysis:

-

At the end of the study, sacrifice the mice and dissect the ankle joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify in 10% EDTA, and embed in paraffin.

-

Section the joints and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

In Vitro M1 Macrophage Polarization Assay[3]

This protocol details the procedure for assessing the effect of Wilforlide A on macrophage polarization.

-

Cell Culture:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiate THP-1 cells into macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

-

M1 Polarization and Treatment:

-

After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

-

Pre-treat the macrophages with various concentrations of Wilforlide A for 2 hours.

-

Induce M1 polarization by stimulating the cells with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24 hours.

-

-

Analysis of M1 Markers:

-

Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and reverse transcribe it to cDNA. Perform qRT-PCR to measure the mRNA expression levels of M1 markers such as inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of key signaling molecules in the TLR4/NF-κB pathway, such as phosphorylated p65 and IκBα.

-

ELISA: Collect the cell culture supernatants and measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.

-

Prostate Cancer Xenograft Model[4]

This protocol describes the establishment of a docetaxel-resistant prostate cancer xenograft model and the evaluation of Wilforlide A's chemosensitizing effects.

-

Cell Culture:

-

Culture docetaxel-resistant PC3-TxR human prostate cancer cells in appropriate medium.

-

-

Animal Model:

-

Use severe combined immunodeficient (SCID) mice, 4-6 weeks old.

-

-

Tumor Implantation:

-

Harvest PC3-TxR cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 1 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.

-

-

Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into four groups: (1) Vehicle control, (2) Docetaxel alone, (3) Wilforlide A alone, and (4) Docetaxel in combination with Wilforlide A.

-

Administer treatments according to a predefined schedule (e.g., Docetaxel 20 mg/kg intravenously once a week; Wilforlide A 1.2 mg/kg intravenously once a week and 6 mg/kg intraperitoneally daily).

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with a digital caliper twice a week and calculate tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

-

Signaling Pathways and Experimental Workflows

Caption: Wilforlide A inhibits M1 macrophage polarization via the TLR4/NF-κB pathway.

Caption: Workflow for evaluating Wilforlide A's chemosensitizing effect in a xenograft model.

Toxicity and Safety Profile

While Wilforlide A shows significant therapeutic potential, it is crucial to consider its toxicity, which is a known issue with extracts from Tripterygium wilfordii.[7] The plant itself is known to have a narrow therapeutic window, with the therapeutic dose being close to the toxic dose.[7]

The adverse effects associated with Tripterygium wilfordii extracts are systemic and can affect multiple organs.[7] The most commonly reported toxicities include:

-

Hepatotoxicity (Liver damage) [7]

-

Nephrotoxicity (Kidney damage) [7]

-

Reproductive toxicity [7]

-

Gastrointestinal issues [7]

-

Hematotoxicity (affecting blood cells) [7]

According to the Globally Harmonized System (GHS) of classification and labeling of chemicals, Wilforlide A is classified with the following hazards:

These classifications indicate a high level of acute toxicity and significant reproductive health risks. Therefore, any further development of Wilforlide A as a therapeutic agent must involve careful dose-finding studies and strategies to mitigate its toxicity, such as the development of targeted delivery systems or less toxic derivatives. It is also noted that Wilforlide A has low oral bioavailability, which may necessitate alternative routes of administration, such as intravenous or intraperitoneal injections, as used in preclinical studies.[4]

Conclusion

Wilforlide A is a promising natural product with well-documented anti-inflammatory, immunosuppressive, and chemosensitizing properties. Its mechanisms of action, particularly the inhibition of the TLR4/NF-κB pathway in rheumatoid arthritis and the overcoming of drug resistance in cancer, provide a strong rationale for its therapeutic development. However, the significant toxicity associated with Wilforlide A presents a major hurdle. Future research should focus on optimizing its therapeutic index, potentially through medicinal chemistry efforts to generate safer analogues or through advanced drug delivery technologies to target the compound to the site of disease, thereby minimizing systemic exposure and toxicity. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon in the continued exploration of Wilforlide A's therapeutic potential.

References

- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of Neurodegenerative Diseases with Bioactive Components of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adverse Events Associated With Treatment of Tripterygium wilfordii Hook F: A Quantitative Evidence Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wilforlide A | C30H46O3 | CID 158477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Wilforlide A: A Comprehensive Technical Review of a Promising Natural Product

A Note on Wilforlide A Acetate: This review focuses on Wilforlide A, a bioactive triterpenoid isolated from Tripterygium wilfordii. Extensive literature searches for "this compound" yielded negligible results in peer-reviewed scientific publications, suggesting it is not a commonly studied derivative. Therefore, this document will concentrate on the well-documented parent compound, Wilforlide A.

Discovery and Background

Wilforlide A is a naturally occurring triterpenoid compound isolated from the medicinal plant Tripterygium wilfordii Hook. f. (Celastraceae), commonly known as "Thunder God Vine".[1] This plant has a long history in traditional Chinese medicine for treating a variety of ailments, including autoimmune and inflammatory diseases.[1] Wilforlide A is one of the major active constituents of Tripterygium wilfordii and has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and chemosensitizing properties.[1][2]

Quantitative Biological Data

The biological activities of Wilforlide A have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.

In Vitro Chemosensitizing Activity

| Cell Line | Drug | Wilforlide A Concentration (µg/mL) | Docetaxel IC50 (nM) | Chemosensitization Effect (Fold Change) |

| PC3-TxR (Docetaxel-Resistant Prostate Cancer) | Docetaxel | 0 | 21.5 ± 1.6 | - |

| 0.625 | 13.8 | 1.56 | ||

| 1.25 | 8.8 | 2.44 | ||

| 2.5 | 5.8 | 3.71 | ||

| 5.0 | 2.9 | 7.41 | ||

| DU145-TxR (Docetaxel-Resistant Prostate Cancer) | Docetaxel | 0 | >1000 | - |

| 0.625 | 990.9 | >1.01 | ||

| 1.25 | 242.6 | >4.12 | ||

| 2.5 | 124.2 | >8.05 | ||

| 5.0 | 48.54 | >20.62 | ||

| PC3 (Prostate Cancer) | Docetaxel | 0 | 1.86 ± 0.12 | - |

| 0.625 | 1.45 | 1.28 | ||

| 1.25 | 1.45 | 1.28 | ||

| 2.5 | 1.61 | 1.15 | ||

| DU145 (Prostate Cancer) | Docetaxel | 0 | 1.177 | - |

| 0.625 | 1.012 | 1.16 | ||

| 1.25 | 0.866 | 1.36 | ||

| 2.5 | 0.748 | 1.57 | ||

| Data from[3] |

In Vivo Antitumor Efficacy (PC3-TxR Xenograft Model)

| Treatment Group | Tumor Volume Change (%) | P-value (vs. Control) |

| Control | 421 | - |

| Docetaxel (20 mg/kg, i.v., once a week) | 330 | 0.51 |

| Wilforlide A (High Dose) | No significant antitumor effect | - |

| Docetaxel + Wilforlide A (High Dose) | 101 | < 0.05 |

| * High Dose Wilforlide A: 1.2 mg/kg, i.v. once a week + 6 mg/kg, i.p. once daily. | ||

| Data from[3] |

Pharmacokinetic Parameters in Rats

| Group | t1/2 (h) | MRT(0-∞) (h) |

| Normal Rats | - | - |

| Adjuvant Arthritis Rats | Significantly shortened | Significantly shortened |

| Qualitative data from[4]. Specific values were not provided in the abstract. |

Experimental Protocols

Detailed methodologies for key experiments investigating the biological activities of Wilforlide A are outlined below.

In Vitro Cytotoxicity and Chemosensitization Assay

Objective: To determine the cytotoxic effects of Wilforlide A and its ability to sensitize cancer cells to chemotherapeutic agents.

Cell Lines:

-

PC3 and DU145 (human prostate cancer)

-

PC3-TxR and DU145-TxR (docetaxel-resistant human prostate cancer)

Protocol:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

For cytotoxicity assessment of Wilforlide A, cells are treated with serial dilutions of the compound for a specified period (e.g., 72 hours).

-

For chemosensitization studies, cells are treated with a fixed concentration of Wilforlide A in combination with serial dilutions of a chemotherapeutic agent (e.g., docetaxel).[3]

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[3]

P-glycoprotein (P-gp) Inhibition Assay

Objective: To evaluate the inhibitory effect of Wilforlide A on the P-gp efflux pump, a mechanism of multidrug resistance.

Method: A common method is a flow cytometry-based drug accumulation assay using a P-gp overexpressing cell line (e.g., K562/Dox).[3]

Protocol:

-

K562/Dox cells are incubated with a fluorescent P-gp substrate (e.g., daunorubicin).

-

Cells are co-incubated with various concentrations of Wilforlide A or a known P-gp inhibitor (positive control, e.g., PSC833).[3]

-

The intracellular fluorescence of the P-gp substrate is measured by flow cytometry.

-

An increase in intracellular fluorescence in the presence of Wilforlide A indicates inhibition of P-gp-mediated efflux.[3]

In Vivo Xenograft Mouse Model of Prostate Cancer

Objective: To assess the in vivo antitumor efficacy of Wilforlide A, alone or in combination with chemotherapy.

Animal Model: Severe combined immunodeficiency (SCID) mice.[3]

Protocol:

-

Human prostate cancer cells (e.g., PC3-TxR) are subcutaneously injected into the flanks of SCID mice.

-

When tumors reach a palpable size, mice are randomized into treatment groups.

-

Treatment groups may include: vehicle control, chemotherapeutic agent alone (e.g., docetaxel), Wilforlide A alone, and a combination of the chemotherapeutic agent and Wilforlide A.[3]

-

Dosing regimens can vary, for example: docetaxel at 20 mg/kg intravenously once a week, and Wilforlide A at a high dose of 1.2 mg/kg intravenously once a week plus 6 mg/kg intraperitoneally once daily.[3]

-

Tumor volume is measured regularly (e.g., twice a week) with calipers.

-

At the end of the study, tumors are excised and may be used for further analysis.

Collagen-Induced Arthritis (CIA) Rat Model

Objective: To evaluate the anti-inflammatory and disease-modifying effects of Wilforlide A in an animal model of rheumatoid arthritis.

Animal Model: Wistar or Lewis rats.[5]

Protocol:

-

Induction of Arthritis:

-

Bovine type II collagen is emulsified with Freund's complete adjuvant (CFA).

-

Rats are immunized with an intradermal injection of the collagen-CFA emulsion at the base of the tail.

-

A booster injection of collagen in incomplete Freund's adjuvant (IFA) may be administered after a specific interval (e.g., 7 days).[6]

-

-

Treatment:

-

Once arthritis develops (typically 10-14 days after the primary immunization), rats are treated with Wilforlide A or a vehicle control.

-

Administration can be oral or by injection at specified doses and frequencies.

-

-

Assessment of Arthritis:

-

Arthritis severity is scored based on erythema and swelling of the paws.

-

Paw volume can be measured using a plethysmometer.[5]

-

At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-collagen antibodies can be measured by ELISA.[5]

-

Signaling Pathways and Experimental Workflows

TLR4/NF-κB Signaling Pathway

Wilforlide A has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inactivation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1]

Caption: Wilforlide A inhibits the TLR4/NF-κB signaling pathway.

Experimental Workflow for Chemosensitization Screening

The following diagram illustrates a typical workflow for screening natural products for chemosensitizing activity.

Caption: Workflow for identifying chemosensitizing agents.

Conclusion

Wilforlide A is a promising natural product with well-documented anti-inflammatory and chemosensitizing properties. Its mechanism of action, particularly the inhibition of the TLR4/NF-κB signaling pathway, provides a strong rationale for its therapeutic potential in inflammatory diseases and cancer. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its clinical applications. The lack of available data on "this compound" suggests that future research should focus on the parent compound, Wilforlide A.

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Comparison on pharmacokinetics of six active components of Tripterygium wilfordii Polyglycosides Tablets between normal rats and rat model of adjuvant arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

The Pharmacokinetic Profile and Bioavailability of Wilforlide A Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforlide A, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Wilforlide A acetate, a derivative of Wilforlide A. The information presented herein is intended to support further research and development of this promising therapeutic agent. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in its study, and visualizes relevant biological pathways.

Pharmacokinetic Properties of Wilforlide A

The pharmacokinetic profile of Wilforlide A has been primarily investigated in rodent models. These studies reveal that Wilforlide A exhibits poor oral bioavailability, suggesting challenges in oral administration.

Pharmacokinetics in Mice

A key study investigated the pharmacokinetics of Wilforlide A in mice following intravenous (IV), intraperitoneal (IP), and oral (PO) administration. The results indicated that Wilforlide A is poorly absorbed when given orally.[1]

Table 1: Pharmacokinetic Parameters of Wilforlide A in Mice [1]

| Administration Route | Dose (mg/kg) | t½ (min) | Bioavailability (%) |

| Intravenous (IV) | 1.2 | 14.7 | N/A |

| Intraperitoneal (IP) | 6 | 9.1 | 9.39 |

| Oral (PO) | 30 | 22.7 | 0.58 |

Pharmacokinetics in Rats

The pharmacokinetics of Wilforlide A have also been studied in rats, including a comparative analysis between normal and adjuvant-induced arthritic rats. This research highlighted that the pathological state of arthritis can influence the pharmacokinetic behavior of Wilforlide A. In arthritic rats, the half-life (t½) and mean residence time (MRT) of Wilforlide A were significantly shortened compared to normal rats.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the pharmacokinetic studies of Wilforlide A.

Animal Models

-

Mice: Studies have utilized mice for determining the fundamental pharmacokinetic parameters and bioavailability of Wilforlide A.[1]

-

Rats: Both normal and adjuvant-induced arthritic Sprague-Dawley rats have been used to investigate the influence of disease state on the pharmacokinetics of Wilforlide A as a component of Tripterygium wilfordii polyglycoside tablets.[2]

Analytical Methodology: LC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed and validated for the quantification of Wilforlide A in biological matrices.

-

Sample Preparation: Plasma samples are typically purified using solid-phase extraction (SPE) or liquid-liquid extraction with methyl tert-butyl ether.[1]

-

Chromatography: The separation of analytes is commonly achieved on a C18 column.[1]

-

Mass Spectrometry: Detection is carried out using a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operating in multiple reaction monitoring (MRM) mode.[1] For Wilforlide A, the transition of m/z 455.1 to 191.3 is monitored.[1]

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Wilforlide A.

Caption: Experimental workflow for pharmacokinetic studies of Wilforlide A.

Bioavailability of Wilforlide A

The absolute bioavailability of Wilforlide A is notably low when administered orally. In mice, the oral bioavailability was determined to be a mere 0.58%.[1] Intraperitoneal administration resulted in a higher bioavailability of 9.39%.[1] This poor oral bioavailability is a significant consideration for the future clinical development of Wilforlide A and suggests that alternative routes of administration or formulation strategies may be necessary to achieve therapeutic concentrations.

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Wilforlide A, particularly its involvement in key signaling pathways related to inflammation and cancer.

Inhibition of the NF-κB Pathway

Wilforlide A has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In the context of rheumatoid arthritis, Wilforlide A can suppress the activation of NF-κB p65.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by Wilforlide A.

Chemosensitization in Prostate Cancer

In the context of cancer therapy, Wilforlide A has demonstrated the ability to enhance the efficacy of chemotherapeutic agents like docetaxel in drug-resistant prostate cancer.[4] This chemosensitizing effect is mediated through at least two mechanisms: the inhibition of the P-glycoprotein (P-gp) efflux transporter and the downregulation of cyclin E2 splice variant 1 mRNA.[4]

-

P-glycoprotein Inhibition: P-gp is a transmembrane protein that actively pumps chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, Wilforlide A increases the intracellular concentration of co-administered anticancer drugs.[4]

-

Downregulation of Cyclin E2: Cyclin E2 is involved in cell cycle progression, and its overexpression has been linked to chemoresistance. Wilforlide A has been shown to suppress the expression of cyclin E2, contributing to the restoration of sensitivity to chemotherapeutic agents.[4]

Caption: Chemosensitizing mechanisms of Wilforlide A in cancer cells.

Conclusion and Future Directions

The available data indicate that this compound possesses potent biological activities, but its development as a therapeutic agent is hampered by poor oral bioavailability. Future research should focus on several key areas:

-

Formulation Development: Novel drug delivery systems, such as nanoparticles or liposomes, could be explored to enhance the oral absorption and bioavailability of Wilforlide A.

-

Metabolism and Excretion: Detailed studies on the metabolic pathways and excretion routes of Wilforlide A are needed to fully understand its disposition in the body.

-

Pharmacokinetics in Other Species: Investigating the pharmacokinetics in non-rodent species would provide a more comprehensive preclinical data package.

-

Human Pharmacokinetics: Ultimately, carefully designed clinical trials will be necessary to determine the pharmacokinetic profile of Wilforlide A in humans.

A thorough understanding of the pharmacokinetics and bioavailability of this compound is essential for its successful translation from a promising natural product to a clinically effective therapeutic agent. The information compiled in this guide serves as a foundational resource for researchers dedicated to advancing this goal.

References

- 1. Bioavailability of wilforlide A in mice and its concentration determination using an HPLC-APCI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Comparison on pharmacokinetics of six active components of Tripterygium wilfordii Polyglycosides Tablets between normal rats and rat model of adjuvant arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Wilforlide A: Properties, Bioactivity, and Experimental Insights

Disclaimer: This technical guide focuses on Wilforlide A, as extensive searches for "Wilforlide A acetate" did not yield specific information regarding its CAS number, IUPAC name, or biological activities. It is presumed that the intended subject of inquiry was the parent compound, Wilforlide A.

Introduction

Wilforlide A is a naturally occurring triterpenoid compound isolated from the traditional Chinese medicinal plant, Tripterygium wilfordii Hook F.[1] It is recognized for its significant anti-inflammatory and immunosuppressive properties, making it a compound of high interest for the development of novel therapeutics for autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[2] This guide provides a comprehensive overview of the technical details of Wilforlide A, including its chemical identifiers, quantitative biological data, mechanisms of action, and detailed experimental protocols.

Chemical Properties

A summary of the key chemical identifiers and properties of Wilforlide A is presented below.

| Property | Value | Reference |

| CAS Number | 84104-71-2 | [1][3][4][5][6][7] |

| IUPAC Name | (1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-en-22-one | [6] |

| Molecular Formula | C₃₀H₄₆O₃ | [3][5][6][7] |

| Molecular Weight | 454.7 g/mol | [1][5] |

| Synonyms | Abruslactone A, Regelide, (–)-Abruslactone | [1][3][5][8] |

| Appearance | White to slightly yellow crystalline powder | [5] |

| Solubility | Soluble in DMSO, Chloroform (10 mg/ml). Insoluble in water and ethanol. | [1][4][8] |

Quantitative Data Summary

The following table summarizes key quantitative data regarding the biological activity of Wilforlide A from various experimental models.

| Assay | Model System | Treatment | Result | Reference |

| Anti-inflammatory Activity | Xylene-induced ear swelling | 60 or 300 µg/kg administration in mice | Inhibition of ear swelling | [8] |

| Chemosensitization | Docetaxel-resistant prostate cancer cell lines (PC3 and DU145) | Combination of Wilforlide A and Docetaxel | Significant reduction in the IC₅₀ of Docetaxel | [9] |

| Gene Expression Modulation | PC3-TxR prostate cancer cells | 2.5 µg/ml Wilforlide A for 6 and 24 hours | Downregulation of Cyclin E2 splice variant 1 (CCNE2) mRNA by 3.2 and 3.5 folds, respectively | [9] |

| In vivo Tumor Growth Inhibition | Xenograft mouse model with resistant prostate cancer | High-dose combination of Wilforlide A and Docetaxel | Significant retardation of tumor growth | [9] |

Biological Activities and Signaling Pathways

Wilforlide A exhibits a range of biological activities, primarily centered around its anti-inflammatory, immunosuppressive, and potential anti-cancer effects.[2][10]

Anti-inflammatory and Immunosuppressive Effects

Wilforlide A's potent anti-inflammatory properties are well-documented.[2] It has been shown to ameliorate the progression of rheumatoid arthritis in animal models.[11] The primary mechanism for this activity is the inhibition of M1 macrophage polarization.[11] This is achieved through the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[11] Specifically, Wilforlide A inhibits the upregulation of TLR4, the degradation of IκBα, and the subsequent activation of the NF-κB p65 subunit.[2][11] This leads to a reduction in the secretion of pro-inflammatory cytokines such as MCP1, GM-CSF, and M-CSF, as well as the M1 biomarker inducible nitric oxide synthase (iNOS).[2][11]

Anti-cancer and Chemosensitizing Effects

In addition to its anti-inflammatory properties, Wilforlide A has demonstrated potential in cancer therapy. It has been shown to enhance the sensitivity of drug-resistant prostate cancer cells to docetaxel.[9] This chemosensitizing effect is attributed to its ability to inhibit the P-glycoprotein efflux transporter and downregulate the expression of cyclin E2 splice variant 1 mRNA, both of which are associated with drug resistance.[9]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of Wilforlide A.

In Vitro M1 Macrophage Polarization Assay

This assay is crucial for investigating the anti-inflammatory effects of Wilforlide A on macrophage function.

Objective: To determine the effect of Wilforlide A on the polarization of macrophages towards the pro-inflammatory M1 phenotype.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

M1 Polarization: Differentiated macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce M1 polarization.

-

Treatment: Cells are co-treated with various concentrations of Wilforlide A during the M1 polarization process.

-

Analysis: The expression of M1 markers, such as iNOS, and the secretion of pro-inflammatory cytokines (e.g., MCP1, GM-CSF, M-CSF) are quantified using techniques like qPCR, Western blotting, or ELISA.[11]

In Vivo Collagen-Induced Arthritis (CIA) Model

This animal model is widely used to evaluate the efficacy of anti-arthritic compounds.

Objective: To assess the therapeutic effect of Wilforlide A on rheumatoid arthritis in a preclinical model.

Methodology:

-

Induction of Arthritis: Arthritis is induced in rodents (mice or rats) by immunization with type II collagen emulsified in Freund's complete adjuvant.

-

Treatment: Once arthritis develops, animals are treated with Wilforlide A, often administered orally or via injection.

-

Evaluation of Disease Severity: The severity of arthritis is monitored by measuring clinical scores, paw swelling, and histological analysis of joint tissues for inflammation, bone damage, and synovial hyperplasia.[8][11]

Chemosensitization and P-glycoprotein Inhibition Assay